2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole
Description
2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole is a halogenated 1,3,4-thiadiazole derivative characterized by a bromine atom at position 2 and a 2-fluoro-4-nitrophenyl substituent at position 3. The thiadiazole core is a sulfur- and nitrogen-containing heterocycle known for its electron-deficient nature, which enhances reactivity toward nucleophilic substitution and electrophilic aromatic substitution.
Properties
IUPAC Name |
2-bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFN3O2S/c9-8-12-11-7(16-8)5-2-1-4(13(14)15)3-6(5)10/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRUSABSTYHTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NN=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343299-68-2 | |
| Record name | 2-bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole typically involves the reaction of 2-fluoro-4-nitroaniline with bromine and thiourea under controlled conditions. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and safety. Continuous-flow reactors provide better control over reaction parameters, such as temperature and mixing, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic substitution: Formation of substituted thiadiazoles.
Reduction: Formation of 2-amino-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole.
Oxidation: Formation of oxidized thiadiazole derivatives.
Scientific Research Applications
2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying enzyme interactions and biological pathways involving thiadiazole derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Electron Effects : The nitro group in the target compound enhances electrophilicity, making it more reactive toward nucleophiles compared to methoxy- or chloro-substituted analogs .
- Molecular Weight: Phenoxy-linked derivatives (e.g., 302.10 g/mol) exhibit higher molecular weights due to the oxygen bridge .
- Solubility : Lipophilic substituents (e.g., 4-chlorophenyl) reduce aqueous solubility compared to polar nitro groups .
Biological Activity
2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, and various applications in medicinal chemistry.
The synthesis of 2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole typically involves the reaction of 2-fluoro-4-nitroaniline with bromine and thiourea under controlled conditions, often in solvents like ethanol or acetonitrile at temperatures around 60-80°C. The compound's unique structure includes bromine, fluorine, and nitro groups which contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial activity. For instance, compounds with a similar thiadiazole structure have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often lower than standard antibiotics like itraconazole .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 32.6 | |
| Compound B | E. coli | 47.5 | |
| Compound C | A. niger | 50.0 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. The compound's mechanism often involves the inhibition of specific enzymes or receptors that play critical roles in cancer progression. For example, studies have shown that certain substituted thiadiazoles can induce apoptosis in cancer cells through modulation of signaling pathways .
Case Study: Anticancer Effects
In a study examining the effects of various thiadiazole derivatives on cancer cell lines, it was found that certain compounds displayed IC50 values lower than conventional chemotherapeutics like doxorubicin, indicating strong antiproliferative activity .
The biological activity of 2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. This interaction can lead to:
- Enzyme Inhibition: Binding to active sites of enzymes, thereby reducing their activity.
- Receptor Modulation: Altering receptor function by competing with natural ligands or altering receptor conformation.
Applications in Medicinal Chemistry
The compound serves as a valuable building block in the synthesis of pharmaceutical agents aimed at treating inflammatory diseases and cancers. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via thermolysis of precursor thiadiazolines, as demonstrated for analogous thiadiazoles (e.g., dehydrogenation of 3-acetyl-2-(4-nitrophenyl)-1,3,4-thiadiazoline at elevated temperatures yields thiadiazoles in high yields). Optimization involves adjusting reaction time, temperature, and catalysts . Alternative routes include heterocyclic condensation reactions using aldehydes and thioglycolic acid derivatives .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purification via column chromatography or recrystallization is critical to isolate the brominated product.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
- Methodology :
- IR/Raman Spectroscopy : Identify functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, C-Br at ~650 cm⁻¹) and confirm the absence of precursor residues .
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorine coupling patterns, bromine-induced deshielding) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
- Data Interpretation Challenges : Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .
Q. How can researchers design an initial bioactivity screening protocol for this compound?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (as in ) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Include ciprofloxacin as a positive control .
- Antiparasitic Screening : Test against H. pylori isolates using agar dilution or E-test methods, as described in anti-Helicobacter studies .
- Key Considerations : Ensure standardized inoculum sizes and solvent controls (e.g., DMSO <1% v/v) to avoid false positives.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize biological activity?
- Methodology :
- Substituent Variation : Synthesize derivatives with modified halogen (e.g., Cl vs. Br), nitro group positioning, or fluorophenyl substituents. Compare activities to identify pharmacophores .
- Tyrosinase Inhibition Assays : Evaluate thiadiazole-Schiff base derivatives for enzyme inhibition using L-DOPA as a substrate, measuring IC₅₀ values .
Q. What computational strategies are suitable for predicting interactions and stability of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and compare with crystallographic data .
- Molecular Docking : Simulate binding to therapeutic targets (e.g., bacterial DNA gyrase or tyrosinase active sites) using AutoDock Vina. Validate with experimental MICs .
Q. How can polymorphism and solvatomorphism affect the compound’s physicochemical properties?
- Methodology :
- Crystallographic Screening : Grow crystals in different solvents (e.g., DMSO, ethanol) and analyze via single-crystal XRD. Compare unit cell parameters and packing motifs .
- Thermal Analysis : Use DSC/TGA to identify polymorphic transitions or desolvation events .
- Case Study : Analogous thiadiazoles exhibit solvent-dependent polymorphism (e.g., DMSO solvates vs. anhydrous forms), impacting solubility and dissolution rates .
Q. What crystallographic challenges arise during refinement, and how can they be addressed?
- Methodology :
- Disorder Modeling : Use SHELXL to refine disordered bromine/fluorine positions. Apply restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters .
- Twinned Data : For non-merohedral twinning, employ HKLF5 in SHELXL or switch to twin-law-specific refinement protocols .
- Example : Isostructural chloro/bromo derivatives (e.g., ) require careful handling of heavy-atom effects on electron density maps .
Q. How can researchers distinguish between thermodynamic and kinetic products during synthesis?
- Methodology :
- Reaction Monitoring : Use in-situ FTIR or Raman to detect intermediates (e.g., thiadiazoline vs. thiadiazole).
- Time-Temperature Studies : Compare product ratios at varying temperatures. Higher temperatures favor thermodynamic products (e.g., thiadiazole via dehydrogenation) .
Q. What experimental approaches validate hypothesized tyrosinase inhibition mechanisms?
- Methodology :
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).
- Spectroscopic Titration : Monitor UV-Vis changes during enzyme-substrate-inhibitor binding (e.g., quenching of tryptophan fluorescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
